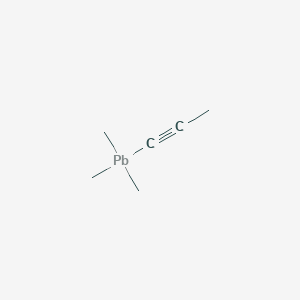
Trimethyl(prop-1-yn-1-yl)plumbane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl(prop-1-yn-1-yl)plumbane is a chemical compound with the molecular formula C6H12Pb It is an organolead compound, which means it contains a lead atom bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(prop-1-yn-1-yl)plumbane typically involves the reaction of lead-containing precursors with alkynes. One common method is the reaction of trimethyllead chloride with propargyl magnesium bromide under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to the specialized nature of the compound and the potential hazards associated with lead compounds. similar organolead compounds are typically produced in controlled environments with strict safety protocols to manage the toxicity and environmental impact of lead.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl(prop-1-yn-1-yl)plumbane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The trimethyl and prop-1-yn-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield lead oxides, while substitution reactions can produce a variety of organolead derivatives .
Aplicaciones Científicas De Investigación
Trimethyl(prop-1-yn-1-yl)plumbane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Trimethyl(prop-1-yn-1-yl)plumbane involves its interaction with various molecular targets and pathways. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. The compound can also participate in electron transfer reactions, affecting the redox state of the lead atom and the overall reactivity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
Trimethyllead chloride: Another organolead compound with similar reactivity but different substituents.
Trimethylsilylacetylene: A silicon-containing analog with similar structural features but different chemical properties.
Tetramethyllead: A related organolead compound with four methyl groups instead of the prop-1-yn-1-yl group.
Uniqueness
The combination of these groups allows for unique substitution and addition reactions that are not possible with other organolead compounds .
Propiedades
Número CAS |
2526-55-8 |
|---|---|
Fórmula molecular |
C6H12Pb |
Peso molecular |
291 g/mol |
Nombre IUPAC |
trimethyl(prop-1-ynyl)plumbane |
InChI |
InChI=1S/C3H3.3CH3.Pb/c1-3-2;;;;/h1H3;3*1H3; |
Clave InChI |
CLQWGKQBOCCELX-UHFFFAOYSA-N |
SMILES canónico |
CC#C[Pb](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


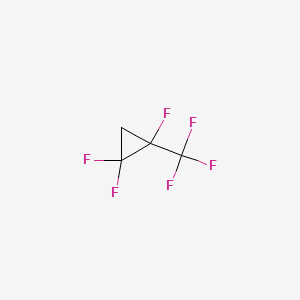

![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

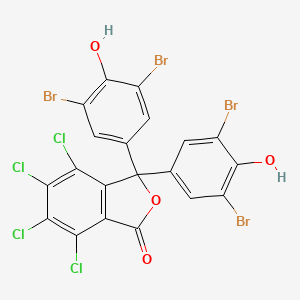
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
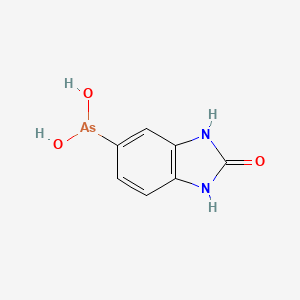



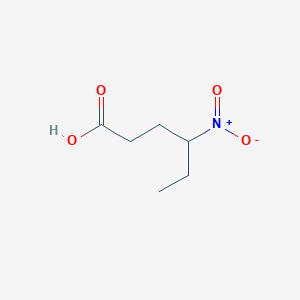

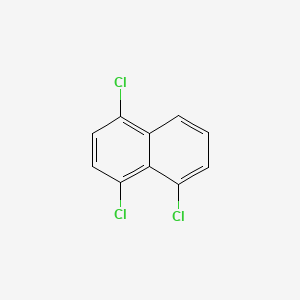
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
